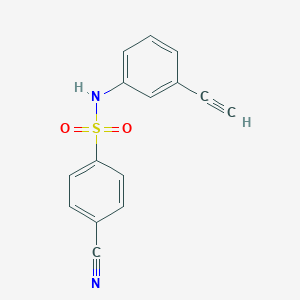

4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

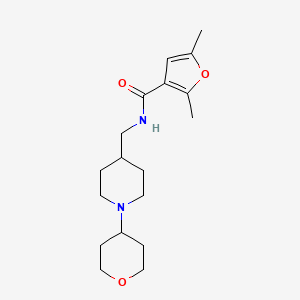

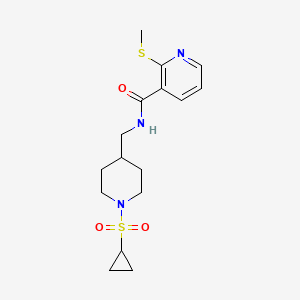

“4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide” is a chemical compound with the CAS Number: 208943-22-0 . It has a molecular weight of 282.32 . The compound is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H10N2O2S/c1-2-12-4-3-5-14 (10-12)17-20 (18,19)15-8-6-13 (11-16)7-9-15/h1,3-10,17H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 282.32 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current data.Applications De Recherche Scientifique

Molecular Interactions and Thermochemical Analysis

Sulfonamides, including compounds like 4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide, have been studied for their molecular interactions in crystals and solutions. Research has focused on understanding their sublimation, solubility, solvation, and distribution processes. Key findings include detailed crystal structure analysis and the calculation of thermochemical parameters such as sublimation, fusion, and evaporation processes, contributing significantly to the understanding of the physical and chemical properties of these compounds (Perlovich et al., 2008).

Carbonic Anhydrase Inhibition

Sulfonamides, including variants similar to this compound, have been evaluated for their inhibitory effects on carbonic anhydrase isoenzymes. These studies are crucial in understanding the compound's potential applications in treating conditions where carbonic anhydrase activity is a factor. The inhibitory effects have been observed across various isoenzymes, indicating the compound's versatility and potential in medical applications (Supuran et al., 2013).

Cytotoxicity and Carbonic Anhydrase Inhibitory Activities

Research has also delved into understanding the cytotoxic activities of polymethoxylated-pyrazoline benzene sulfonamides on tumor and non-tumor cell lines, providing insights into the compound's potential use in cancer therapy. These compounds showed promising inhibitory activity against carbonic anhydrase isoenzymes, which are crucial in regulating pH in tissues and are thus significant in cancer research (Kucukoglu et al., 2016).

Catalytic Applications

Sulfonamides have been studied for their catalytic applications, including the synthesis of carbon-nitrogen bonds. This research is important for developing environmentally benign methods for chemical synthesis, particularly in drug development. The findings offer insights into the use of sulfonamides as catalysts in organic synthesis, which is a critical aspect of pharmaceutical and chemical industries (Shi et al., 2009).

Synthesis and Characterization

The synthesis and characterization of sulfonamide derivatives provide valuable information about the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science. Research in this area focuses on developing efficient synthesis methods and understanding the structural and chemical properties of these compounds (Peng-yun, 2013).

X-ray Structural and DFT Analysis

Studies involving X-ray structural analysis and Density Functional Theory (DFT) calculations of sulfonamide compounds have contributed to a deeper understanding of their molecular structure and electronic properties. This research is fundamental in the field of materials science and drug design, providing insights into the molecular behavior of these compounds (Sarojini et al., 2012).

Safety and Hazards

Propriétés

IUPAC Name |

4-cyano-N-(3-ethynylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2S/c1-2-12-4-3-5-14(10-12)17-20(18,19)15-8-6-13(11-16)7-9-15/h1,3-10,17H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVCCXQNTAZSOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B2881051.png)

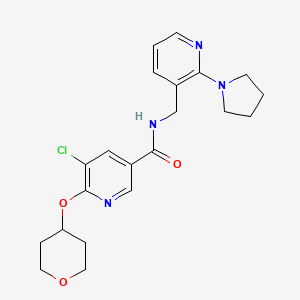

![2-chloro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B2881053.png)

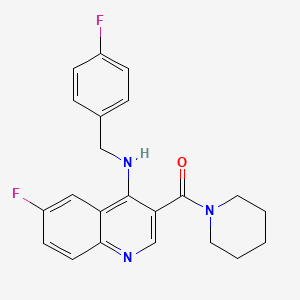

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2881055.png)

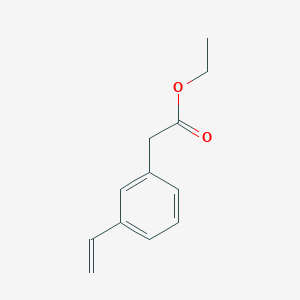

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-3-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2881062.png)